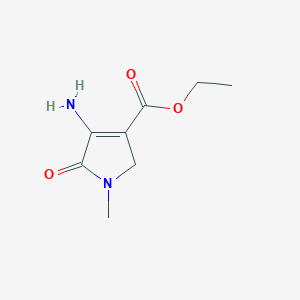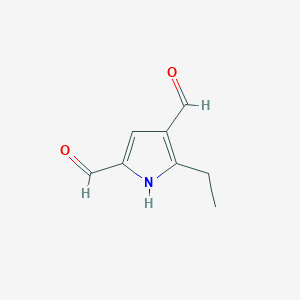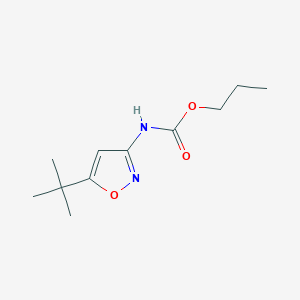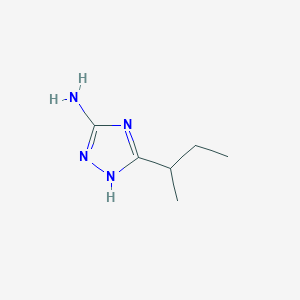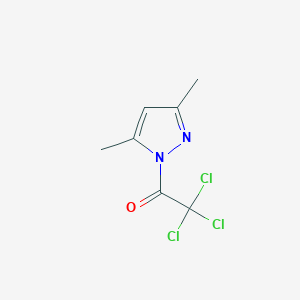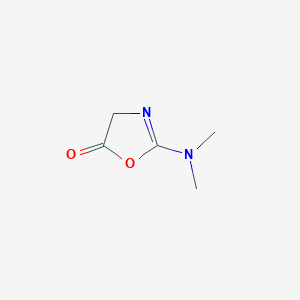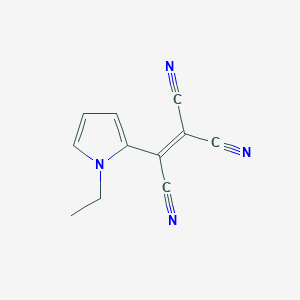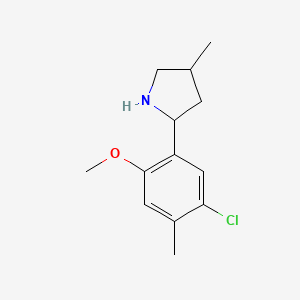
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a chlorinated, methoxylated, and methylated phenyl group
Vorbereitungsmethoden
The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl intermediate: The starting material, 5-chloro-2-methoxy-4-methylphenyl, is prepared through chlorination and methylation reactions.
Pyrrolidine ring formation: The phenyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring under controlled conditions.
Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components, which can be further analyzed or utilized in other reactions.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(5-Chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine can be compared with similar compounds such as:
(5-Chloro-2-methoxy-4-methylphenyl)(4-methyl-1-piperidinyl)methanone: This compound has a similar phenyl group but differs in the structure of the nitrogen-containing ring.
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound shares the phenyl group but has an ethanone moiety instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
2-(5-chloro-2-methoxy-4-methylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H18ClNO/c1-8-4-12(15-7-8)10-6-11(14)9(2)5-13(10)16-3/h5-6,8,12,15H,4,7H2,1-3H3 |
InChI-Schlüssel |
SCJLOBABMKNRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


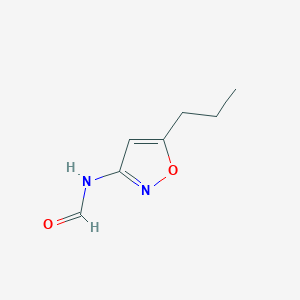
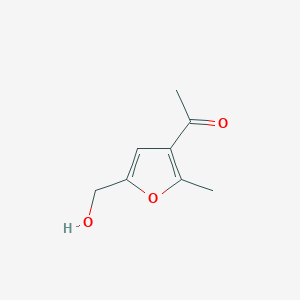
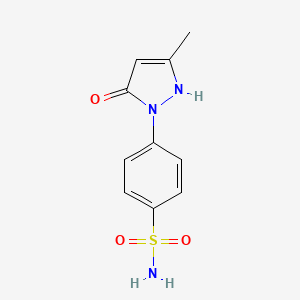

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
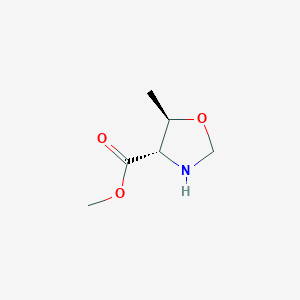
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
